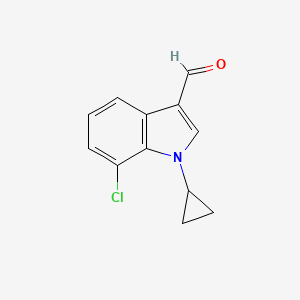
7-氯-1-环丙基-1H-吲哚-3-甲醛
描述
“7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 1008-07-7 . It is an off-white to pale-yellow to yellow-brown or pale-red solid . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of “7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” and its derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular weight of “7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” is 179.61 . The molecular structure of this compound can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Chemical Reactions Analysis
The chemical reactions involving “7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” are part of the field of multicomponent reactions (MCRs) . These reactions are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .Physical and Chemical Properties Analysis
“7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde” is an off-white to pale-yellow to yellow-brown or pale-red solid . It has a molecular weight of 179.61 . The compound is stored in a refrigerator and shipped at room temperature .科学研究应用
抗病毒剂
吲哚衍生物,包括7-氯-1-环丙基-1H-吲哚-3-甲醛,已被研究用于其抗病毒特性。 具有吲哚核的化合物已显示出对多种病毒的抑制作用,包括甲型流感病毒和柯萨奇病毒 B4 。吲哚的结构灵活性允许合成可以高亲和力结合病毒蛋白的衍生物,从而可能干扰病毒复制。
抗炎应用
吲哚骨架存在于许多具有抗炎活性的合成药物分子中 。吲哚衍生物调节炎症通路的的能力使其在开发针对以炎症为特征的疾病的新治疗剂方面具有价值。
抗癌研究
吲哚衍生物正在被探索用于其在癌症治疗中的潜在用途。 它们干扰细胞增殖和诱导癌细胞凋亡的能力使它们成为抗癌药物的有希望的候选者 。7-氯-1-环丙基-1H-吲哚-3-甲醛中的氯和环丙基基团可能会增强这些特性。
抗菌活性
已知吲哚核心结构具有抗菌特性。 对吲哚衍生物(包括7-氯-1-环丙基-1H-吲哚-3-甲醛)的研究表明其在对抗细菌和真菌感染方面具有潜力 。这些化合物可能导致开发新的抗生素。
酶抑制
吲哚衍生物已被评估为各种酶的抑制剂,例如醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 。这些酶参与糖尿病并发症,抑制它们可能有利于糖尿病的管理。
多组分反应 (MCR)
7-氯-1-环丙基-1H-吲哚-3-甲醛: 作为 MCR 中的有效前体,MCR 是合成复杂分子的可持续策略 。MCR 在药物化学中有利于创建多种官能团和药学上有趣的支架。
安全和危害
未来方向
作用机制
Target of Action
7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, also known as 7-chloro-1-cyclopropylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that contribute to these effects.
Biochemical Pathways
Indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
生化分析
Biochemical Properties
7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . Similarly, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde may affect various signaling pathways and gene expression patterns, thereby altering cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular pathways. For instance, indole derivatives are known to undergo multicomponent reactions, forming complex molecules that can interact with various biological targets . The inherent functional groups of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde enable it to participate in C–C and C–N coupling reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde may change over time due to factors such as stability and degradation. Indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, are known to be sensitive to environmental conditions, which can affect their stability and long-term efficacy . Studies have shown that maintaining proper storage conditions, such as avoiding exposure to high temperatures and light, is crucial for preserving the compound’s activity .
Dosage Effects in Animal Models
The effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been shown to possess a threshold effect, where increasing the dosage beyond a certain point leads to toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Indole derivatives are known to undergo metabolic processes such as oxidation, reduction, and conjugation, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to accumulate in certain tissues, affecting their localization and activity . Understanding the transport mechanisms of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can provide insights into its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects . Investigating the subcellular localization of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can help elucidate its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
7-chloro-1-cyclopropylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-10-8(7-15)6-14(12(10)11)9-4-5-9/h1-3,6-7,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYIWFQXCDEAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C(=CC=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232684 | |
| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-98-3 | |
| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)


![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)
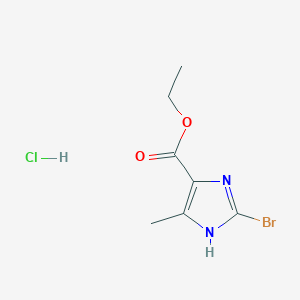
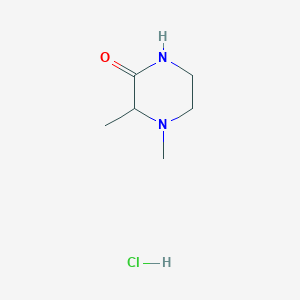
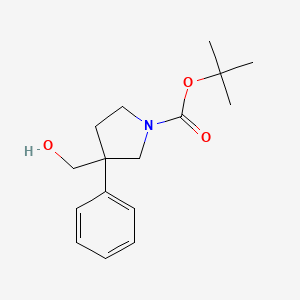
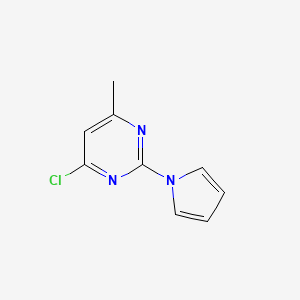
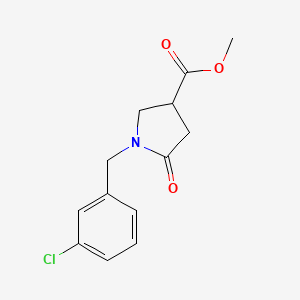

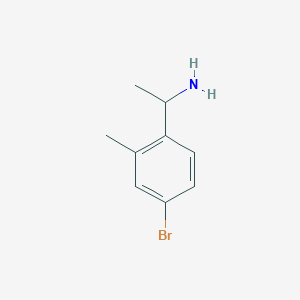


![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
